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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to
guantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3][4] This
technique is an adaptation of the sandwich ELISA method, where the analyte, typically a
cytokine, is captured directly on a membrane surface in the vicinity of the secreting cell.[3]
Each spot that develops on the membrane represents a single reactive cell, making the assay
guantitative and highly sensitive.[3]

This document provides a detailed protocol for performing an Interferon-gamma (IFN-y)
ELISpot assay to detect and quantify T cells responding to the specific AH1 epitope. The AH1
peptide (SPSYVYHQF) is a well-characterized H-2Ld restricted CD8+ T cell epitope derived
from the gp70 envelope protein of the murine leukemia virus, which is expressed as a tumor-
associated antigen on cell lines like the CT26 colon carcinoma.[5][6] Therefore, the AH1
ELISpot assay is a critical tool in preclinical immunology and cancer research, particularly for
evaluating the efficacy of cancer vaccines and immunotherapies in mouse models.[5]

Principle of the Assay

The assay is performed in a 96-well plate with a polyvinylidene difluoride (PVDF) membrane at
the bottom of each well.[4] The membrane is coated with a capture antibody specific for the
cytokine of interest, in this case, IFN-y.[3] Immune cells, such as splenocytes or peripheral
blood mononuclear cells (PBMCs), are plated in the wells and stimulated with the AH1 peptide.
[3] If a T cell recognizes the AH1 peptide presented by an antigen-presenting cell (APC), it
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becomes activated and secretes IFN-y. The secreted cytokine is immediately captured by the
antibody on the membrane.[3] After an incubation period, the cells are washed away, and a
second, biotinylated antibody (detection antibody) specific for a different epitope on the IFN-y
molecule is added.[3] This is followed by the addition of an enzyme-conjugate (e.g.,
streptavidin-alkaline phosphatase) and a substrate that precipitates and forms a colored spot at
the site of cytokine secretion.[3] The resulting spots are then counted, with each spot
corresponding to one AH1-specific, IFN-y-secreting T cell.[3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental procedure and the underlying biological
mechanism of the AH1 ELISpot assay.
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Caption: A flowchart of the IFN-y ELISpot assay workflow.
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Caption: T-cell recognition of the AH1 peptide leading to IFN-y secretion and capture.
Detailed Experimental Protocol
This protocol is optimized for detecting IFN-y secreting cells in response to the AH1 peptide.
Materials and Reagents
e 96-well PVDF ELISpot plates
e AH1 peptide (SPSYVYHQF)
e Anti-IFN-y capture antibody (sterile)

 Biotinylated anti-IFN-y detection antibody (sterile)
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o Streptavidin-Alkaline Phosphatase (Streptavidin-ALP) or Streptavidin-Horseradish
Peroxidase (Streptavidin-HRP)

e Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

e Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody

e Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine,
and 1% Penicillin-Streptomycin

» Sterile PBS (Phosphate Buffered Saline)

o Wash Buffer: PBS + 0.05% Tween-20

o Coating Buffer: Sterile PBS

» Blocking Buffer: Sterile cell culture medium

o 35% Ethanol in sterile water (prepare fresh)

 Single-cell suspension of murine splenocytes or PBMCs with high viability (>95%)

Day 1: Plate Coating

e Pre-wet the Membrane: Add 15-20 pL of freshly prepared 35% ethanol to each well. Incubate
for a maximum of 1 minute. The membrane should turn from opaque white to translucent
gray.[7][8] Do not allow the ethanol to evaporate.

e Wash: Empty the ethanol and immediately wash the plate 3-5 times with 200 pL/well of
sterile PBS.[8][9] Tap the plate on absorbent paper to remove excess liquid after the final
wash. Do not let the membrane dry out.[7][10]

o Coat with Capture Antibody: Dilute the anti-IFN-y capture antibody to its optimal
concentration (e.g., 10-15 pug/mL) in sterile Coating Buffer.[11] Add 75-100 uL of the diluted
antibody solution to each well.[11]

 Incubate: Seal the plate or place it in a humidified box and incubate overnight at 4°C.[9]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.merckmillipore.com/INTL/en/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://m.youtube.com/watch?v=BDYEnPZd2Do
https://m.youtube.com/watch?v=BDYEnPZd2Do
https://www.protocols.io/view/elispot-protocol-98yh9xw.pdf
https://www.merckmillipore.com/INTL/en/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://www.abcam.co.jp/ps/pdf/protocols/elispot_troubleshooting.pdf
https://bio-protocol.org/en/bpdetail?id=120&type=0
https://bio-protocol.org/en/bpdetail?id=120&type=0
https://www.protocols.io/view/elispot-protocol-98yh9xw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Day 2: Cell Incubation

e Wash and Block: Decant the capture antibody solution. Wash the plate 3-5 times with 200
pL/well of sterile PBS.[9] After the final wash, add 200 uL/well of Blocking Buffer (cell culture
medium).[9] Seal the plate and incubate for at least 2 hours at 37°C.[11]

e Prepare Cells: Thaw (if frozen) or prepare a fresh single-cell suspension of splenocytes or
PBMCs. Ensure cell viability is high, as dead cells can increase background.[12] Resuspend
cells in culture medium to the desired concentration.

e Prepare Stimuli:

o AH1 Peptide (Test): Dilute the AH1 peptide in culture medium to the desired final
concentration (e.g., 1-10 pg/mL).

o Negative Control: Use culture medium alone or an irrelevant peptide.

o Positive Control: Dilute PHA (e.g., 5-10 pg/mL) or anti-CD3 antibody in culture medium.
[13]

o Plate Cells and Stimuli: Decant the blocking solution from the wells. Add 50 pL of the
appropriate stimulus to each well, followed by 50 pL of the cell suspension.[12] This order
helps ensure an even distribution of cells.[12]

 Incubate: Carefully place the plate in a 37°C humidified incubator with 5% CO2 for 18-24
hours.[13][14] Do not stack plates or disturb them during incubation to avoid creating poorly
defined or "comet-tailed" spots.[7][13][15]

Day 3: Spot Development

» Remove Cells: Decant the medium and cells. Wash the plate 3-5 times with 200 pL/well of
Wash Buffer (PBS + 0.05% Tween-20).[9] The Tween-20 helps detach any remaining cells.

[9]

o Add Detection Antibody: Dilute the biotinylated anti-IFN-y detection antibody in a buffer
containing 0.5% BSA or FCS (e.g., 0.5-1 pg/mL).[8][11] Add 75-100 pL to each well and
incubate for 2 hours at room temperature or 37°C.[9][11]
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e Add Enzyme Conjugate: Wash the plate 3-5 times with Wash Buffer. Dilute the Streptavidin-
ALP conjugate (e.g., 1:1000) in Wash Buffer.[11] Add 100 pL to each well and incubate for
45-60 minutes at room temperature.[11]

e Final Wash: Wash the plate 3 times with Wash Buffer, followed by 3 washes with PBS only to
remove any residual Tween-20, which can inhibit the enzyme.[7][13]

e Add Substrate: Prepare the substrate solution (e.g., BCIP/NBT) according to the
manufacturer's instructions. Add 100 pL to each well.[8]

o Develop Spots: Monitor spot development closely, which can take 5-30 minutes.[8] Stop the
reaction when distinct spots appear and the background remains low.

o Stop and Dry: Stop the reaction by washing extensively with tap water.[11] Remove the
plate's underdrain (if applicable) and allow the plate to dry completely in the dark or under a
laminar flow hood.[14]

Data Presentation and Analysis

The final step is to count the number of spots, or Spot Forming Cells (SFCs), in each well. This
is best done using an automated ELISpot reader and associated software for objective and
reproducible analysis.[16][17]

Criteria for a Positive Response

A positive T cell response is generally defined as when the number of SFCs in the AH1
peptide-stimulated wells is significantly higher than in the negative control wells.[18][19]
Statistical tests, such as the T-Test, can be applied to determine significance, especially when
spot counts are greater than 15 per well.[20]

Quantitative Data Summary

The following table provides an example of typical parameters and expected results for an AH1
IFN-y ELISpot assay using murine splenocytes.
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Negative Control Positive Control AH1 Peptide
Parameter . . .
(Medium) (PHA) Stimulation
Cell Type Murine Splenocytes Murine Splenocytes Murine Splenocytes
Cell Number / Well 2.5x 105 0.5-1x10° 2.5x10°
Stimulant Conc. N/A 5 pg/mL 5 pg/mL
Incubation Time 18-24 hours 18-24 hours 18-24 hours
Expected SFC / 10° Variable (e.g., 20-
<10 > 500
Cells 500+)

Note:Expected SFC values for AH1 stimulation are highly dependent on the immunization
status of the animal. Naive animals will have very low to no response, while effectively
vaccinated animals can show robust responses.[5][6] Optimization of cell number and stimulant
concentration is recommended to achieve the best signal-to-noise ratio.[10][18][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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